Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound belongs to the polyhydroquinoline family, synthesized via the Hantzsch reaction, which typically involves cyclocondensation of dimedone, β-keto esters, aldehydes, and ammonium acetate. The pyridin-3-yl substituent at the 4-position introduces electronic and steric effects that modulate reactivity and biological activity . The hexahydroquinoline core adopts a boat-like conformation with puckering parameters influenced by substituents, as confirmed by X-ray crystallography .
Properties
CAS No. |
5136-15-2 |
|---|---|
Molecular Formula |
C20H24N2O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
ethyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-5-25-19(24)16-12(2)22-14-9-20(3,4)10-15(23)18(14)17(16)13-7-6-8-21-11-13/h6-8,11,17,22H,5,9-10H2,1-4H3 |
InChI Key |
UISSLKINORBWCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)CC(C2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,6,8-tetrahydroquinoline-3-carbonitrile with ethyl chloroformate under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
- Core: 1,4,5,6,7,8-Hexahydroquinoline with a 5-oxo group.
- Substituents :
- Ethyl ester at C2.
- 2,7,7-Trimethyl groups.
- Pyridin-3-yl at C3.
Comparison with Structural Analogs
The pyridin-3-yl derivative is compared to analogs with varying substituents at the C4 position. Data are synthesized from crystallographic, synthetic, and spectroscopic evidence.
Structural and Electronic Differences
- Pyridin-3-yl vs. This contrasts with the phenyl group’s purely hydrophobic character .
- Fluorine-Substituted Pyridinyl : The 3-fluoro-4-pyridinyl analog (C20H23FN2O3) exhibits a higher molecular weight (358.41 vs. 357.41) and altered electronic properties due to fluorine’s electronegativity, which may enhance metabolic stability .
Crystallographic and Analytical Insights
- Phenyl Analog : X-ray studies reveal a hydrogen-bonded chain motif involving the ester carbonyl and NH groups, stabilizing the crystal lattice .
- Disorder in Ethyl Groups : Ethyl substituents in phenyl analogs exhibit rotational disorder, as observed in Bruker SMART APEX diffractometer data (R = 0.046, wR = 0.135) .
- Software Tools : SHELXL and OLEX2 are commonly used for refinement, ensuring precise bond-length calculations (mean σ(C–C) = 0.002 Å) .
Biological Activity
Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound notable for its significant biological activity. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Compound Overview
- Chemical Formula : C20H24N2O3
- Molecular Weight : Approximately 340.4 g/mol
- CAS Number : 5136-15-2
The compound features a quinoline core integrated with a pyridine ring and an ester functional group. This unique structure allows for various chemical transformations and interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound has been studied as a potential enzyme inhibitor. Its interaction with specific enzymes can modulate biological pathways that are crucial for various physiological processes.
- Receptor Modulation : It acts as a receptor modulator which may lead to therapeutic effects in conditions related to receptor dysregulation.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor cell growth through various mechanisms.
- Antibacterial Activity : The compound has shown promise in combating bacterial infections.
The mechanism of action involves the interaction with molecular targets such as enzymes and receptors. These interactions can lead to modulation of signaling pathways associated with disease progression. Understanding these mechanisms is critical for optimizing the compound's use in drug development.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,6,8-tetrahydroquinoline | Lacks ester group | More reactive due to additional double bonds |
| Quinoline N-Oxides | Contains nitrogen oxide functionality | Exhibits different reactivity profiles |
| Tetrahydroquinoline Derivatives | Similar core structure | Varies in functional groups affecting solubility |
The unique combination of structural features contributes to its distinct chemical reactivity and biological properties.
Case Studies and Research Findings
Several studies have documented the biological activity of Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline:
- Anticancer Activity : A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cells in vitro by inducing apoptosis (programmed cell death) .
- Antibacterial Effects : Research has shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism involves disrupting bacterial cell wall synthesis .
- Enzyme Inhibition Studies : Detailed kinetic studies revealed that Ethyl 2,7,7-trimethyl-5-oxo derivatives could inhibit specific enzymes involved in metabolic pathways relevant to cancer and bacterial growth .
Future Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to fully elucidate the pharmacological potential of Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To better understand the pathways affected by this compound.
- Formulation Development : To create effective delivery systems for clinical applications.
Q & A
Q. Example Protocol :
| Component | Quantity (mmol) | Role |
|---|---|---|
| Dimedone | 10 | Cyclic diketone |
| Pyridine-3-carbaldehyde | 10 | Aromatic aldehyde |
| Ethyl acetoacetate | 10 | β-ketoester |
| NH₄OAc | 15 | Ammonia source |
| L-glutamine | 0.5 | Catalyst |
Basic: What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
- NMR Spectroscopy :
- X-ray Crystallography :
Advanced: How can crystallographic disorder in the ethyl or pyridinyl groups be resolved during refinement?
- Disorder Modeling : Use PART instructions in SHELXL to split disordered atoms into multiple positions. Assign occupancy factors (e.g., 0.6:0.4) based on electron density maps.
- Restraints : Apply SIMU/DELU restraints to manage thermal motion anisotropy. For pyridinyl rings, use AFIX constraints to maintain planarity .
- Validation : Check ADPs (anisotropic displacement parameters) and Fo/Fc maps post-refinement to ensure residual density <0.3 eÅ⁻³ .
Q. Example Disorder Parameters :
| Atom Site | Occupancy | Ueq (Ų) |
|---|---|---|
| C21A | 0.55 | 0.08 |
| C21B | 0.45 | 0.07 |
Advanced: How does the pyridin-3-yl substituent influence electronic properties compared to phenyl analogs?
- Electronic Effects : The pyridinyl nitrogen introduces electron-withdrawing effects, altering the electron density of the hexahydroquinoline core. This impacts:
- Computational Analysis : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare frontier orbitals (HOMO/LUMO) and electrostatic potential maps with phenyl analogs .
Basic: How can reaction yields be optimized for this compound?
- Catalyst Screening : Test organocatalysts (e.g., L-glutamine) vs. metal catalysts (e.g., CoCl₂) under solvent-free conditions. L-glutamine typically provides yields >75% .
- Solvent Effects : Ethanol improves solubility of polar intermediates but may reduce reaction rate. Microwave-assisted synthesis can reduce time to 2–4 hours .
- Workflow :
- Vary catalyst loading (0.1–1.0 mol%).
- Optimize temperature (60–120°C).
- Use Dean-Stark trap for azeotropic water removal.
Advanced: What strategies address contradictions in reported bioactivity data for hexahydroquinoline derivatives?
- Data Reconciliation :
- Assay Variability : Standardize assays (e.g., MTT for cytotoxicity) across studies.
- Structural Confirmation : Ensure analogs (e.g., p-tolyl vs. pyridinyl) are correctly characterized via NMR/X-ray to rule out impurities .
- Meta-Analysis : Compare IC₅₀ values against substituent electronic parameters (Hammett σ) to identify structure-activity trends .
Advanced: How can computational models predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina to simulate binding to tyrosine kinases (e.g., EGFR). Pyridinyl groups may form π-cation interactions with lysine residues.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>50%) .
- QSAR Models : Derive descriptors (e.g., logP, polar surface area) from analogs to predict bioavailability .
Basic: What are common pitfalls in characterizing this compound via IR spectroscopy?
- Peak Overlap : The ester C=O (∼1700 cm⁻¹) may overlap with quinoline ketone (∼1680 cm⁻¹). Use deconvolution software (e.g., OMNIC) for resolution.
- Moisture Sensitivity : Ensure KBr pellets are dried to avoid O–H stretches (∼3400 cm⁻¹) masking key signals .
Advanced: How does the compound’s crystal packing affect its physicochemical properties?
Q. Packing Diagram :
Chain motif: Molecule A (N–H···O=C) → Molecule B (C–H···π)
Advanced: What advanced refinement techniques improve X-ray data quality for this compound?
Q. Refinement Metrics :
| Parameter | Value |
|---|---|
| R₁ (F > 4σ(F)) | 0.046 |
| wR₂ (all data) | 0.135 |
| GooF | 1.03 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
